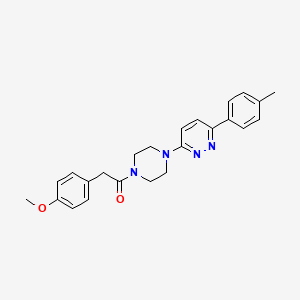

2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic organic compound featuring a piperazine core linked to two distinct pharmacophores: a 4-methoxyphenyl-substituted ethanone and a 6-(p-tolyl)pyridazine moiety. The pyridazine ring, substituted with a p-tolyl group, introduces aromatic stacking capabilities and may modulate enzyme inhibition or receptor binding.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-18-3-7-20(8-4-18)22-11-12-23(26-25-22)27-13-15-28(16-14-27)24(29)17-19-5-9-21(30-2)10-6-19/h3-12H,13-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZOJWLLUIDIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a similar precursor under reflux conditions.

Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

Coupling Reactions: The final compound is formed by coupling the pyridazine and piperazine intermediates through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, using reagents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of iron(III) chloride for halogenation.

Major Products

Oxidation: 2-(4-Hydroxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone.

Reduction: 2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanol.

Substitution: 2-(4-Chlorophenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structure suggests potential binding to specific biological targets.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with neurotransmitter receptors or enzymes, making it a candidate for drug development in areas such as neurology or oncology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures can act as enzyme inhibitors or receptor agonists/antagonists. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridazine moiety might interact with enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

Compounds such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) share the piperazine-ethanone framework but differ in substituents. UDO and UDD feature trifluoromethyl groups and pyridine rings, which enhance metabolic stability and CYP51 enzyme inhibition against Trypanosoma cruzi. In contrast, the target compound’s methoxy and p-tolyl groups may prioritize different pharmacokinetic profiles, such as improved lipophilicity or altered target selectivity .

Sulfonyl and Indole Derivatives

2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e) () and 2-(4-(aryl)piperazin-1-yl)-1-(1-arylsulfonyl-1H-indol-3-yl)ethanone derivatives () highlight the impact of sulfonyl and heterocyclic groups. The methylsulfonyl group in 3e increases polarity and hydrogen-bonding capacity compared to the methoxy group in the target compound. Indole-containing analogues (e.g., 3a in ) exhibit enhanced aromatic interactions but may face metabolic challenges due to bulky substituents .

Substituent Effects on Pharmacological Activity

Pyridazine vs. Pyrimidine/Triazole Moieties

Compounds like 1-[4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl]ethan-1-one (m6, ) and (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3, ) incorporate pyrimidine and triazole rings. These groups improve binding to ATP pockets in kinases, whereas the target compound’s pyridazine ring may favor interactions with parasitic enzymes like CYP51, as seen in structurally related azole antifungals .

Halogen and Fluorine Substitutions

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone () and 4-(4-Fluorophenyl)piperazin-1-ylmethanone () demonstrate fluorine’s role in enhancing bioavailability and blood-brain barrier penetration. The target compound lacks halogens, which may reduce toxicity but also limit target affinity compared to fluorinated analogues .

Key Data Table: Structural and Functional Comparison

Biological Activity

2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(4-methoxyphenyl)-1-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone

- Molecular Formula : C25H28N4O2

- Molecular Weight : 416.525 g/mol

- CAS Number : 1021035-31-3

Biological Activity

The biological activity of 2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has been explored in various studies, focusing on its potential as an anti-tubercular agent and other therapeutic applications.

Anti-Tubercular Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant activity against Mycobacterium tuberculosis. For instance, derivatives with similar piperazine and pyridazine moieties showed IC50 values ranging from 1.35 to 2.18 μM, demonstrating their potential as anti-tubercular agents .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 6a | 1.35 | Active |

| 6e | 2.18 | Active |

| 6j | 3.73 | Active |

| 6k | 4.00 | Active |

The mechanism of action for this compound likely involves interaction with neurotransmitter receptors and metabolic enzymes due to the presence of the piperazine and pyridazine rings. These interactions can lead to inhibition of specific pathways that are crucial for the survival of pathogens such as Mycobacterium tuberculosis and potentially other targets in human cells.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

- Synthesis and Evaluation : A study synthesized multiple derivatives of piperazine and evaluated their anti-tubercular activity, revealing that modifications to the pyridazine ring significantly influenced biological activity .

- Cytotoxicity Assessment : The most active compounds were tested for cytotoxicity against HEK-293 cells, showing low toxicity, which is promising for further development in drug formulation .

Future Directions

The unique structural features of 2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone present opportunities for further research:

- Structural Optimization : Modifying the existing structure to enhance potency and selectivity against Mycobacterium tuberculosis.

- Broader Pharmacological Studies : Investigating additional biological activities beyond anti-tubercular effects, including potential anti-cancer properties or neuropharmacological effects due to its interaction with neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.